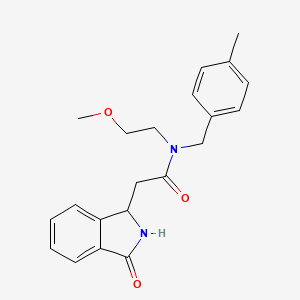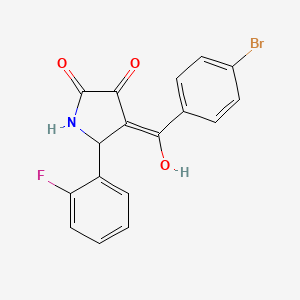![molecular formula C19H15ClN2O4 B3920112 (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3920112.png)
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Übersicht
Beschreibung
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound. It belongs to the class of diazinane derivatives, which are known for their diverse chemical and biological activities. This compound features a unique structure with a chloro-hydroxyphenyl group and an ethylphenyl group attached to a diazinane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-hydroxyphenyl group: This step involves the reaction of the diazinane ring with a chlorinated phenol derivative under controlled conditions.
Attachment of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using an ethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted diazinane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the ethyl group.
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione may confer unique chemical and biological properties, such as increased lipophilicity and enhanced interaction with specific molecular targets.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-12-5-3-4-6-15(12)22-18(25)13(17(24)21-19(22)26)9-11-7-8-16(23)14(20)10-11/h3-10,23H,2H2,1H3,(H,21,24,26)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUIMVWZKPHIKY-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-phenyl-2-{[(pyridin-3-yloxy)acetyl]amino}benzamide](/img/structure/B3920040.png)
![3-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B3920044.png)
![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B3920054.png)
![4-cinnamoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920061.png)

![(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920067.png)

![N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3920091.png)
![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-iodobenzoate](/img/structure/B3920123.png)
![3-allyl-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920129.png)
![[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE](/img/structure/B3920137.png)
